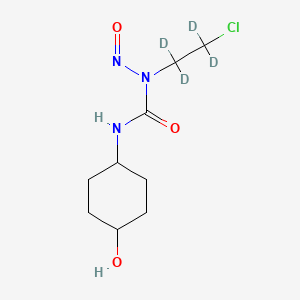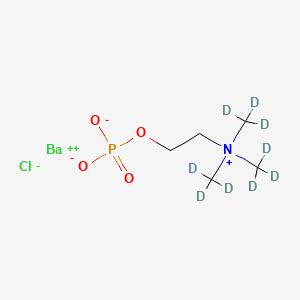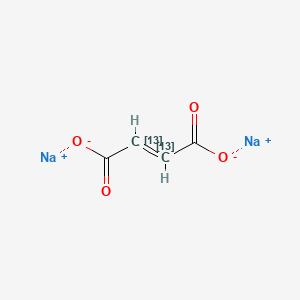
Fumaric acid2,3-13C2 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumaric acid2,3-13C2 (disodium) is a stable isotope-labeled compound, specifically a disodium salt of fumaric acid where the carbon atoms at positions 2 and 3 are replaced with carbon-13 isotopes . This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fumaric acid2,3-13C2 (disodium) involves the isotopic labeling of fumaric acid. The synthesis typically starts with the incorporation of carbon-13 isotopes into the fumaric acid molecule. This can be achieved through various chemical reactions that introduce the labeled carbon atoms at the desired positions .
Industrial Production Methods
Industrial production of fumaric acid2,3-13C2 (disodium) involves large-scale synthesis using isotopically labeled precursors. The process includes the purification and crystallization of the final product to ensure high isotopic purity and quality .
Chemical Reactions Analysis
Types of Reactions
Fumaric acid2,3-13C2 (disodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of fumaric acid2,3-13C2 (disodium) can lead to the formation of maleic acid derivatives, while reduction can produce succinic acid derivatives .
Scientific Research Applications
Fumaric acid2,3-13C2 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reaction mechanisms.
Biology: Employed in studies of cellular metabolism and enzyme activity, particularly in the Krebs cycle.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of fumaric acid2,3-13C2 (disodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .
Comparison with Similar Compounds
Fumaric acid2,3-13C2 (disodium) is unique due to its specific isotopic labeling. Similar compounds include:
Sodium fumarate-1,4-13C2: Another isotopically labeled fumarate with carbon-13 at different positions.
Sodium butyrate-1,2-13C2: A labeled butyrate used in similar metabolic studies.
Sodium DL-3-hydroxybutyrate-1,3-13C2: A labeled hydroxybutyrate used in metabolic and pharmacokinetic research.
These compounds are used in similar applications but differ in their specific isotopic labeling and the resulting insights they provide into metabolic processes .
Properties
Molecular Formula |
C4H2Na2O4 |
|---|---|
Molecular Weight |
162.02 g/mol |
IUPAC Name |
disodium;(E)-(2,3-13C2)but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;;/i1+1,2+1;; |
InChI Key |
MSJMDZAOKORVFC-CRQBDLPISA-L |
Isomeric SMILES |
[13CH](=[13CH]/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


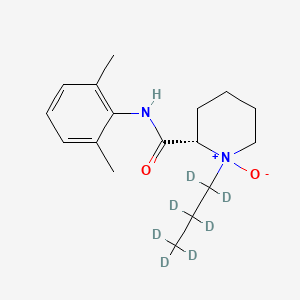
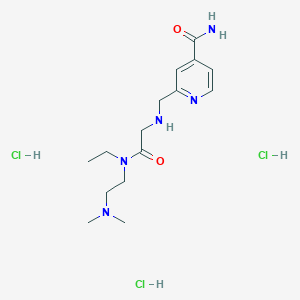
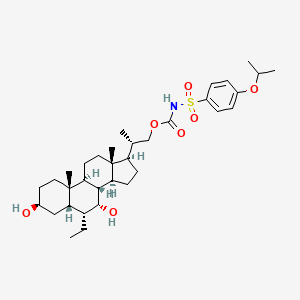


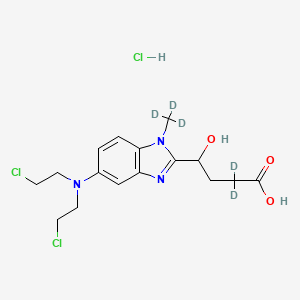
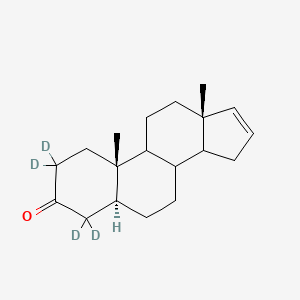
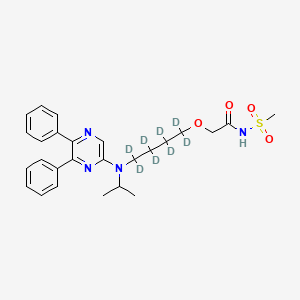
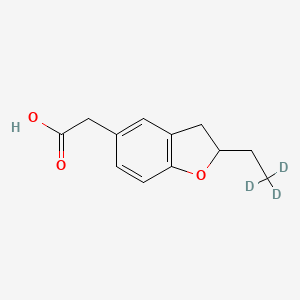
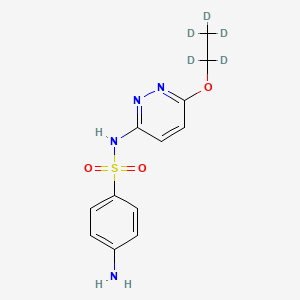
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
